molecular formula C18H16FN3O2S B2665665 N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide CAS No. 688335-87-7

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide

Cat. No.: B2665665
CAS No.: 688335-87-7
M. Wt: 357.4
InChI Key: HVYBIPHVGAOKBV-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide is a heterocyclic acetamide derivative characterized by a sulfur-linked imidazole moiety and a 2-fluorophenyl group on the acetamide backbone. The imidazole ring is substituted at the 1-position with a 4-methoxyphenyl group, contributing electron-donating properties, while the 2-fluorophenyl group introduces steric and electronic effects due to its ortho-fluorine substitution. This compound is structurally related to bioactive molecules targeting receptors or enzymes where sulfur-containing linkers and aryl substituents modulate binding affinity . Its XLogP value of 3.4 suggests moderate lipophilicity, balancing solubility and membrane permeability .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-14-8-6-13(7-9-14)22-11-10-20-18(22)25-12-17(23)21-16-5-3-2-4-15(16)19/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYBIPHVGAOKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a source of nitrogen, such as ammonium acetate.

    Introduction of the sulfanyl group: This step involves the reaction of the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the acetamide group: This can be done by reacting the intermediate with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole derivatives.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, infections, and inflammatory conditions.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide are compared below with analogous compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural Variations and Substituent Effects

Compound Name Imidazole Substituent Acetamide Substituent Sulfur Group XLogP Key Differences vs. Target Compound Reference
Target Compound 1-(4-Methoxyphenyl) N-(2-Fluorophenyl) Sulfanyl 3.4 Reference structure
2-{[1-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-naphthyl)acetamide 1-(4-Fluorophenyl) N-(1-Naphthyl) Sulfanyl Para-fluorophenyl on imidazole; bulky naphthyl group on acetamide
2-((1-(4-Fluorobenzyl)-1H-imidazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide 1-(4-Fluorobenzyl) N-(4-Methoxyphenyl) Sulfanyl 3.4 Fluorobenzyl on imidazole; methoxyphenyl on acetamide
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide 2-Nitro N-(4-Fluorobenzyl) Nitroimidazole; no sulfur linker
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-(4-Fluorophenyl), methyl N-(Pyridyl) Sulfinyl Sulfinyl group; pyridyl acetamide substituent

Key Observations:

  • Imidazole Substitution : The target compound’s 4-methoxyphenyl group on imidazole provides electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenyl in and the sterically bulky fluorobenzyl in .
  • Acetamide Substituent : The 2-fluorophenyl group in the target compound offers ortho-substitution effects, differing from the planar 1-naphthyl in and the para-methoxyphenyl in .

Physicochemical and Crystallographic Insights

  • Lipophilicity : Both the target compound and its fluorobenzyl analog share an XLogP of 3.4, suggesting similar membrane permeability. The 1-naphthyl derivative likely exhibits higher lipophilicity due to its aromatic bulk, though experimental data is unavailable.
  • Crystal Packing: N-Substituted 2-arylacetamides, such as those in , demonstrate conformational flexibility influenced by substituents.

Biological Activity

N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the compound's biological effects, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical formula is C16H16FN3OSC_{16}H_{16}FN_3OS, with a molecular weight of approximately 321.37 g/mol. Its structure features an imidazole ring and a sulfanyl group, which are pivotal in its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, in vitro evaluations have shown that certain imidazole derivatives exhibit significant activity against a range of pathogens:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
Control (Ciprofloxacin)1.02.0Bactericidal

The derivative 7b demonstrated the highest activity among tested compounds against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an effective antibacterial agent .

Antiviral Activity

In addition to antimicrobial properties, the compound has shown promise as an antiviral agent. Research indicates that certain imidazole derivatives inhibit viral replication effectively. For example:

  • HCV NS5B Inhibition : Compounds similar to this compound were tested against Hepatitis C virus (HCV), revealing IC50 values ranging from 12.27 to 31.64 μM, indicating moderate antiviral efficacy .

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored through various assays:

  • Cell Viability Assays : The compound exhibited IC50 values greater than 60 μM in non-cytotoxicity tests on human cell lines, suggesting a favorable safety profile while maintaining activity against cancer cells.
  • Mechanism of Action : Studies indicate that these compounds may act through the inhibition of critical enzymes involved in cancer cell proliferation, including DNA gyrase and dihydrofolate reductase (DHFR) .

Case Studies and Research Findings

Several case studies have documented the biological activity of imidazole derivatives:

  • Study A : Focused on the antibacterial efficacy against multi-drug resistant strains, demonstrating that the compound reduced biofilm formation significantly compared to traditional antibiotics .
  • Study B : Investigated the effects on viral load in infected cell cultures, showing a substantial decrease in viral replication with minimal cytotoxic effects .

Q & A

Basic Research Questions

What are the common synthetic routes for synthesizing N-(2-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-acetamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Imidazole Ring Formation : Cyclization of precursors (e.g., 4-methoxyphenyl-substituted imidazole derivatives) under acidic or basic conditions .

Sulfanyl Linkage Introduction : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., mercaptoacetic acid derivatives) in polar aprotic solvents like DMF .

Acetamide Coupling : Amidation via coupling agents (e.g., EDC/HOBt) between the sulfanyl-imidazole intermediate and 2-fluorophenylamine .
Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to minimize side products. Purification via column chromatography or recrystallization is critical for high purity .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and verify imidazole ring integrity. Aromatic protons and fluorine coupling patterns are diagnostic .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O at ~1650 cm1^{-1}, S–C at ~650 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways .
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., bond angles, dihedral angles). Requires high-quality single crystals grown via slow evaporation .

What preliminary biological assays are recommended to evaluate its activity?

Methodological Answer:

  • In Vitro Testing :
    • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
    • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Target Interaction Studies : Molecular docking with proteins (e.g., tyrosine kinases) to predict binding affinity .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

  • Substituent Modification :
    • Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
    • Vary the fluorophenyl position (ortho vs. para) to alter steric effects .
  • Assay Design : Parallel synthesis of derivatives followed by dose-response assays to correlate structural changes with activity .
  • Data Analysis : Use multivariate regression models to identify key pharmacophores influencing potency .

How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell line provenance, incubation time) to isolate variables .
  • Purity Verification : Confirm compound integrity via HPLC and elemental analysis to rule out degradation artifacts .
  • Mechanistic Profiling : Use transcriptomics/proteomics to identify off-target effects that may explain discrepancies .

What advanced crystallographic techniques resolve challenges in 3D structure determination?

Methodological Answer:

  • High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small, weakly diffracting crystals .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for handling twinned crystals .
  • Hydrogen Bond Analysis : Map intermolecular interactions (e.g., O–H⋯N) to understand packing behavior .

How can reaction mechanisms for sulfanyl linkage formation be validated?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via 19^{19}F NMR to track fluorine environment changes .
  • Isotopic Labeling : Use 34^{34}S-labeled reagents to confirm sulfur incorporation via MS .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to simulate transition states and energy barriers .

What strategies improve metabolic stability and reduce toxicity?

Methodological Answer:

  • Prodrug Design : Introduce ester moieties to enhance bioavailability and reduce hepatic clearance .
  • Toxicity Screening :
    • In Vitro : HepG2 cytotoxicity assays to assess hepatotoxicity .
    • In Vivo : Acute toxicity studies in rodents (LD50_{50} determination) .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in microsomal incubations .

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